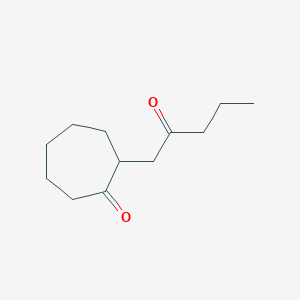
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a unique structure that includes a tetrahydronaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and dehydrogenation steps to introduce the methyl and methylidene groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove double bonds or reduce other functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes.
科学研究应用
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials and chemicals with specific properties.
作用机制
The mechanism by which (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene: Lacks the (1S) stereochemistry.
Tetrahydronaphthalene: Lacks the methyl and methylidene groups.
Uniqueness
The unique stereochemistry and functional groups of (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene confer specific chemical and biological properties that distinguish it from similar compounds. This makes it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
87946-03-0 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
(1S)-1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3/t10-/m0/s1 |
InChI 键 |
WTPNOCYHOZTSNK-JTQLQIEISA-N |
手性 SMILES |
C[C@H]1CCC(=C)C2=CC=CC=C12 |
规范 SMILES |
CC1CCC(=C)C2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)



![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)


![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)

![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

